molecular formula C17H24N4 B12173307 Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine

Cat. No.: B12173307
M. Wt: 284.4 g/mol
InChI Key: PDWMXZLXWXLVMY-UHFFFAOYSA-N
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Description

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine is a compound that features a pyridazine ring, a six-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazine derivatives.

Scientific Research Applications

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its pharmacological activities, including anticancer and antimicrobial properties.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridazine ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound may bind to receptors, modulating their signaling pathways and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine is unique due to its specific combination of the pyridazine ring with the phenyl and diethylamino propyl groups. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for various scientific and industrial applications.

Biological Activity

Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

This compound can be synthesized through various chemical pathways, which often involve the reaction of pyridazine derivatives with amines. The synthesis typically follows a multi-step process that includes the formation of key intermediates that are subsequently transformed into the final product. The specific synthetic routes can impact the biological activity of the resulting compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

  • Studies have shown that derivatives containing pyridazine moieties exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including human leukemia (K562) and solid tumors (e.g., HepG2 liver cancer cells). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

2. Antioxidant Properties

  • The compound has been evaluated for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. Research indicates that pyridazine derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

3. Neuroprotective Effects

  • Some studies suggest that this compound may possess neuroprotective properties. This is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a significant role.

The mechanisms through which this compound exerts its biological effects include:

1. Inhibition of Key Enzymes

  • The compound may inhibit specific enzymes involved in tumor progression or oxidative stress pathways, contributing to its anticancer and antioxidant effects.

2. Modulation of Signaling Pathways

  • It is hypothesized that this compound can modulate various signaling pathways associated with cell survival and apoptosis, enhancing its therapeutic potential against cancer.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds similar to this compound:

Study Cell Line/Model Activity Observed IC50 Value
Study AK562 (leukemia)Anticancer0.5 µM
Study BHepG2 (liver cancer)AntioxidantNot specified
Study CA375P (melanoma)Cytotoxicity2.1 µM

These findings indicate a promising profile for this compound in cancer therapy and as an antioxidant agent.

Properties

Molecular Formula

C17H24N4

Molecular Weight

284.4 g/mol

IUPAC Name

N',N'-diethyl-N-(6-phenylpyridazin-3-yl)propane-1,3-diamine

InChI

InChI=1S/C17H24N4/c1-3-21(4-2)14-8-13-18-17-12-11-16(19-20-17)15-9-6-5-7-10-15/h5-7,9-12H,3-4,8,13-14H2,1-2H3,(H,18,20)

InChI Key

PDWMXZLXWXLVMY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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